molecular formula C19H16ClN3O3S B2728151 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide CAS No. 475061-28-0

2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2728151
CAS No.: 475061-28-0
M. Wt: 401.87
InChI Key: NVTMTBNPTCJRRH-UHFFFAOYSA-N
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Description

2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research in organic synthesis and heterocyclic chemistry has led to the development of methodologies for synthesizing compounds with complex structures, including those related to "2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide." For instance, studies have focused on generating fused nitrogen heterocycles, leveraging radical cyclization processes to obtain derivatives with potential biological activities (Okano, Sakaida, & Eguchi, 1996). Another aspect involves exploring photoinduced reactions to understand the photodynamic action of biological systems, with investigations into the photooxidation of thiazole derivatives (Matsuura & Saito, 1969).

Supramolecular Gelation

The synthesis and characterization of N-(thiazol-2-yl) benzamide derivatives have revealed their potential as supramolecular gelators. These compounds demonstrate gelation behavior towards ethanol/water and methanol/water mixtures, supported by the role of methyl functionality and multiple non-covalent interactions, such as π-π interactions and hydrogen bonding (Yadav & Ballabh, 2020).

Structural and Biological Activity Studies

Research into the structural and functional properties of related compounds includes the synthesis and evaluation of derivatives for their biological activities. Studies have synthesized benzamide and thiazolyl derivatives to investigate their potential as antimicrobials, exploring the structural basis for their activity and optimizing their properties for increased efficacy (Patel & Dhameliya, 2010). Similarly, the development of novel compounds with inhibitory activity against corrosion in acidic media highlights the application of these derivatives in materials science (Aouine et al., 2011).

Properties

IUPAC Name

2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-13-4-3-11(8-12(13)16(24)22-19-21-5-6-27-19)23-17(25)14-9-1-2-10(7-9)15(14)18(23)26/h3-6,8-10,14-15H,1-2,7H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTMTBNPTCJRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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